Technical Monograph: Structural Elucidation and Stereochemistry of (rac,syn)-4-Deschloro-sertraline
Technical Monograph: Structural Elucidation and Stereochemistry of (rac,syn)-4-Deschloro-sertraline
The following technical guide provides an in-depth structural and stereochemical analysis of (rac,syn)-4-Deschloro-sertraline, a critical reference standard in the quality control of Sertraline manufacturing.
[1]
Executive Summary & Chemical Identity
(rac,syn)-4-Deschloro-sertraline (also known as Sertraline Impurity D in EP/BP pharmacopeias) is a structural analog of the antidepressant Sertraline.[1] It differs from the active pharmaceutical ingredient (API) by the absence of the chlorine atom at the para-position (C4') of the pendant phenyl ring.[1]
This compound serves as a vital Critical Process Impurity and Reference Standard . Its presence tracks the purity of the starting material (tetralone) and the selectivity of the dehalogenation side-reactions during the API synthesis.[1]
Nomenclature and Identifiers
| Parameter | Detail |
| Common Name | (rac,syn)-4-Deschloro-sertraline |
| IUPAC Name | (1RS,4RS)-4-(3-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| CAS Number | 871838-58-3 (Free Base) |
| Molecular Formula | C₁₇H₁₈ClN |
| Molecular Weight | 271.79 g/mol |
| Key Structural Feature | 3-Chlorophenyl moiety (vs. 3,4-Dichlorophenyl in Sertraline) |
Stereochemical Analysis: The "rac,syn" Designation
Understanding the stereochemistry is paramount, as the biological activity and analytical retention times of tetralin derivatives are strictly governed by their spatial arrangement.[1]
Defining the Stereocenters
The molecule possesses two chiral centers at C1 (amine attachment) and C4 (phenyl attachment) of the tetralin ring.[1]
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"syn" (Relative Stereochemistry): Refers to the cis relationship between the N-methylamine group at C1 and the 3-chlorophenyl group at C4.[1] Both substituents reside on the same face of the tetralin bicyclic system.[1]
-
"rac" (Absolute Stereochemistry): Indicates a racemic mixture (1:[1]1) of the two enantiomers that constitute the syn-diastereomer.[1]
Stereochemical Hierarchy
The term "(rac,syn)" encompasses the following enantiomeric pair:
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(1S, 4S): The configuration matching the Sertraline API (but lacking one Cl).
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(1R, 4R): The mirror image (distomer).
Note: The anti (trans) diastereomers ((1S,4R) and (1R,4S)) are distinct impurities with significantly different physical properties and NMR spectra.[1]
Visualization of Stereochemical Relationships
The following diagram illustrates the relationship between the starting ketone, the diastereomeric outcomes, and the specific target molecule.
Figure 1: Stereochemical tree showing the derivation of the (rac,syn) target from the achiral/racemic precursor.
Synthesis & Formation Mechanism
The synthesis of (rac,syn)-4-Deschloro-sertraline typically follows a reductive amination pathway, mirroring the industrial production of Sertraline.[1]
Reaction Protocol
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Condensation: The precursor, 4-(3-chlorophenyl)-1-tetralone, is condensed with monomethylamine (MMA) using Titanium Tetrachloride (
) as a Lewis acid dehydrating agent.[1] This forms the imine (Schiff base).[1] -
Reduction: The imine is reduced to the amine.[1] The choice of reducing agent dictates the diastereoselectivity (syn vs. anti).
-
Catalytic Hydrogenation (Pd/C): Often favors the syn (cis) isomer due to the catalyst surface approach.
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Sodium Borohydride (
): May yield a mixture requiring chromatographic separation.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
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Mechanism of Impurity Formation in API Production
Why does this compound appear in Sertraline API?
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Pathway A (Contaminated Starting Material): The commercial starting material, 4-(3,4-dichlorophenyl)-1-tetralone, may contain traces of the monochloro analog.[1]
-
Pathway B (Dehalogenation): During the hydrogenation step of the Sertraline imine, over-reduction can occur, stripping the chlorine at the para-position (C4') of the phenyl ring.[1] This is chemically favored over meta-dehalogenation.[1]
Analytical Characterization & Validation
To certify (rac,syn)-4-Deschloro-sertraline as a reference standard, rigorous analytical proof is required.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Distinguishing the syn (cis) isomer from the anti (trans) isomer is achieved via
| Feature | Syn (Cis) Isomer | Anti (Trans) Isomer | Mechanistic Reason |
| H-1 Signal | Anisotropic shielding by the C4-phenyl ring.[1] | ||
| Coupling ( | Smaller coupling constants | Larger coupling (Axial-Axial) | In anti, H1 and H2 often adopt a trans-diaxial relationship ( |
| NOE Signal | Strong H1 | Weak/No H1 | In syn, H1 and H4 are on the same face, allowing Nuclear Overhauser Effect transfer.[1] |
HPLC Separation Profile
In Reverse Phase HPLC (C18), the separation relies on hydrophobicity and shape selectivity.[1]
-
Elution Order: The deschloro analogs are generally less hydrophobic than the dichloro parent (Sertraline), leading to earlier retention times (RRT < 1.0).
-
Diastereomeric Separation: The syn and anti isomers are separable on standard achiral columns due to different solvation volumes.[1]
-
Enantiomeric Separation: The (1S,4S) and (1R,4R) enantiomers constituting the "rac" mixture co-elute on C18 columns. Separation requires a Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) or Cyclodextrin-based columns).[1][2]
Experimental Workflow: Isolation & Identification
The following DOT diagram outlines the self-validating workflow for isolating and characterizing this impurity.
Figure 2: Analytical workflow for the isolation and certification of the reference standard.
Significance in Drug Development
The control of (rac,syn)-4-Deschloro-sertraline is mandated by ICH Q3A/B guidelines.[1]
-
Toxicology: While Sertraline is an SSRI, deschloro-analogs may exhibit altered selectivity for serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporters, potentially causing off-target adverse effects.[1]
-
Quality Control: It serves as a "marker impurity."[1] Its presence above 0.1% usually triggers a requirement for structural identification and toxicological qualification.[1]
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Sertraline Hydrochloride Monograph: Impurity D.
-
LGC Standards . (rac,syn)-4-Deschloro-sertraline Data Sheet. [1]
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Bondre, N., et al. (2017) .[1][3] Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmaceutical Sciences.
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Veephro . Sertraline Impurity D Structure and Identifiers.
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Sigma-Aldrich . (rac,syn)-4-Deschloro-sertraline Hydrochloride Product Page.
